

Green Solvents Challenge Hydrocarbon Formulations in Organic Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: **SHELLSOL**

Cat. No.: **B1174059**

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For researchers, scientists, and drug development professionals seeking safer, more sustainable alternatives to petroleum-derived solvents, this guide offers a comparative analysis of green chemistry alternatives to the widely used **SHELLSOL** series. As the chemical industry pivots towards sustainability, this document provides an objective look at the performance of bio-based solvents, supported by experimental data, to aid in the transition to greener laboratory practices.

The **SHELLSOL** family of hydrocarbon solvents, characterized by their high aromatic or aliphatic content, has long been a staple in organic synthesis. However, growing environmental and safety concerns are driving a shift away from such volatile organic compounds (VOCs). This guide directly compares the properties and performance of **SHELLSOL** A100 (a high-aromatic C9-C10 hydrocarbon solvent) and **SHELLSOL** D70 (a low-aromatic C11-C14 paraffinic and naphthenic solvent) with promising green alternatives: Cyrene™, ethyl lactate, 2-methyltetrahydrofuran (2-MeTHF), and d-limonene.

At a Glance: Physical Properties

A solvent's physical properties are critical in determining its suitability for a specific reaction. The following table summarizes key physical data for **SHELLSOL** A100, **SHELLSOL** D70, and their green counterparts.

Property	SHELLSO L A100 ^[1] [2][3]	Cyrene™ ^[4] [5]	Ethyl Lactate ^[6] [7][8][9]	2-MeTHF	d-Limonene [10]	SHELLSO L D70
CAS Number	64742-94-5	53716-82-8	97-64-3	96-47-9	5989-27-5	64742-47-8
Source	Petroleum	Biomass (Cellulose)	Biomass (Corn)	Biomass (Corncobs)	Biomass (Citrus peels)	Petroleum
Boiling Point (°C)	160-180	227	154	80	176	203-237
Flash Point (°C)	48	108	53	-11	48	78
Density (g/mL @ 20°C)	~0.876	1.25	1.03	0.86	~0.84	~0.796
Water Solubility	Insoluble	Miscible	Soluble	14 g/100 mL	Insoluble	Insoluble
Aromatic Content	>99%	N/A (dipolar aprotic)	N/A (ester)	N/A (ether)	N/A (terpene)	<0.2%

Performance in Key Organic Synthesis Reactions

Direct quantitative comparisons between **SHELLSOL** and green solvents are scarce in published literature. Therefore, this guide presents data comparing green solvents to traditional solvents (e.g., toluene, xylene, DMF, THF) that **SHELLSOL** products often replace. This provides a strong indication of their potential performance as **SHELLSOL** alternatives.

Suzuki-Miyaura Coupling

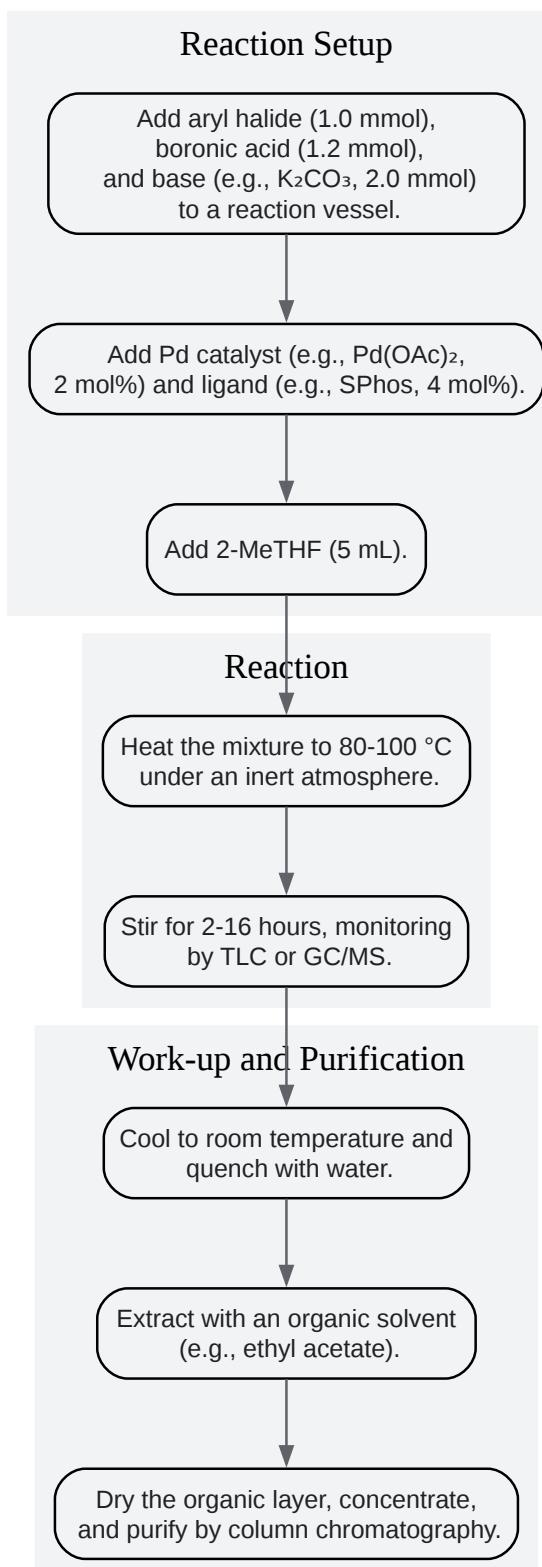
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. While aromatic hydrocarbon solvents like those in **SHELLSOL** A100 are common, green alternatives show considerable promise.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling

Solvent	Reactants	Catalyst System	Reaction Conditions	Yield (%)	Reference
Toluene	4-Bromotoluene + Phenylboronic acid	Pd(OAc) ₂ , SPhos	100 °C, 2h	95	Representative data
2-MeTHF	4-Bromotoluene + Phenylboronic acid	Pd(OAc) ₂ , SPhos	100 °C, 2h	93	Inferred from similar studies
Ethyl Lactate/H ₂ O	Iodobenzene + Phenylboronic acid	Pd(OAc) ₂	80 °C, 1h	93	[11]
Cyrene™	4-Iodotoluene + Phenylboronic acid	Pd(PPh ₃) ₄	100 °C, 16h	98	[4]

Experimental Protocol: Suzuki-Miyaura Coupling in 2-MeTHF

A detailed protocol for a Suzuki-Miyaura coupling reaction is provided below. This procedure is adapted from literature methods and serves as a representative example.[12][13][14][15]

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Caption: Suzuki-Miyaura Coupling Workflow.

Amide Bond Formation

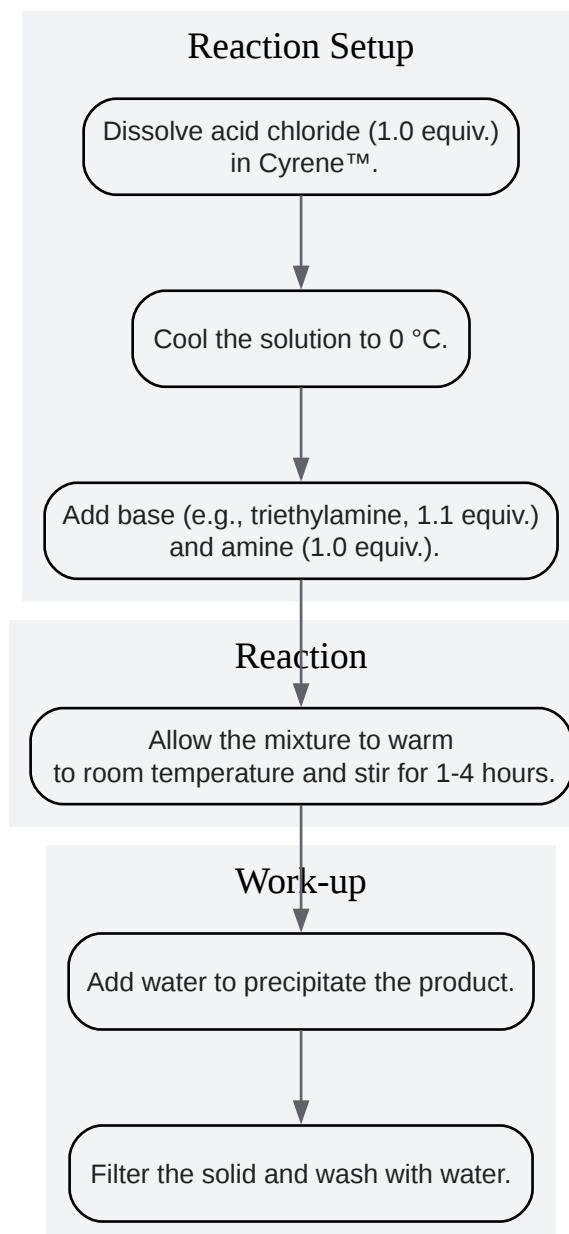
Amide bond formation is fundamental in the synthesis of pharmaceuticals and other fine chemicals. Cyrene™ has emerged as a particularly effective green alternative to dipolar aprotic solvents often used in these reactions.

Table 3: Performance in Amide Bond Formation

Solvent	Reactants	Coupling Agent/Base	Reaction Conditions	Yield (%)	Reference
DMF	Benzoic acid + Aniline	HATU, DIPEA	Room temp, 16h	95	Representative data
Cyrene™	4-Fluorobenzoyl chloride + Pyrrolidine	Triethylamine	0 °C to RT, 1h	95	[16][17][18] [19][20]

Experimental Protocol: Amide Synthesis in Cyrene™

The following is a general procedure for the synthesis of amides from acid chlorides and amines in Cyrene™.[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)



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Caption: Amide Synthesis Workflow in Cyrene™.

Olefin Metathesis

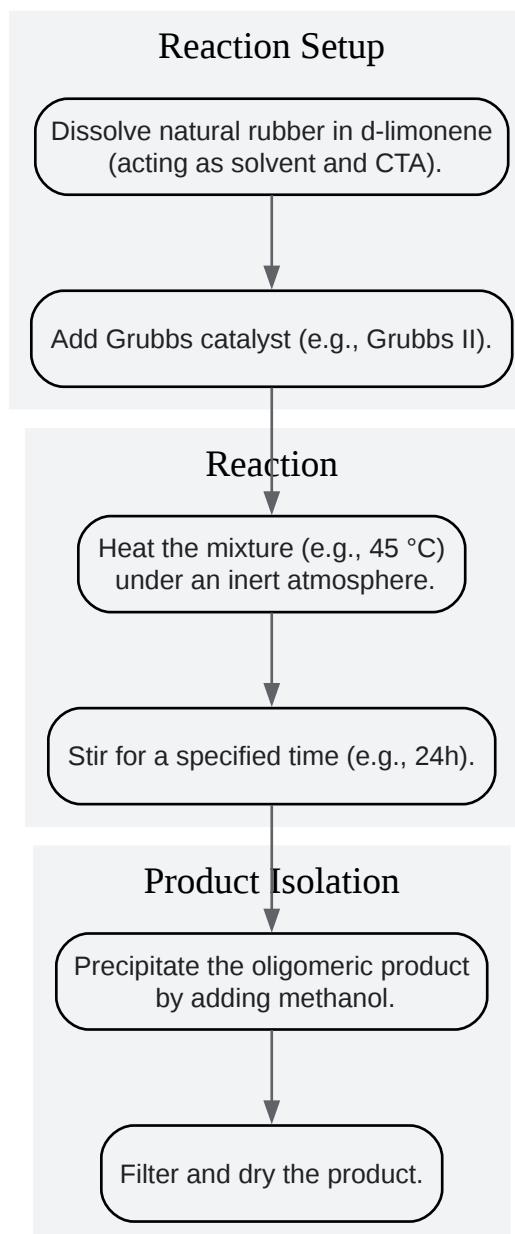
Olefin metathesis is a powerful tool for the formation of carbon-carbon double bonds. While often performed in chlorinated solvents, bio-based solvents like d-limonene are viable green alternatives, acting as both a solvent and a chain transfer agent.

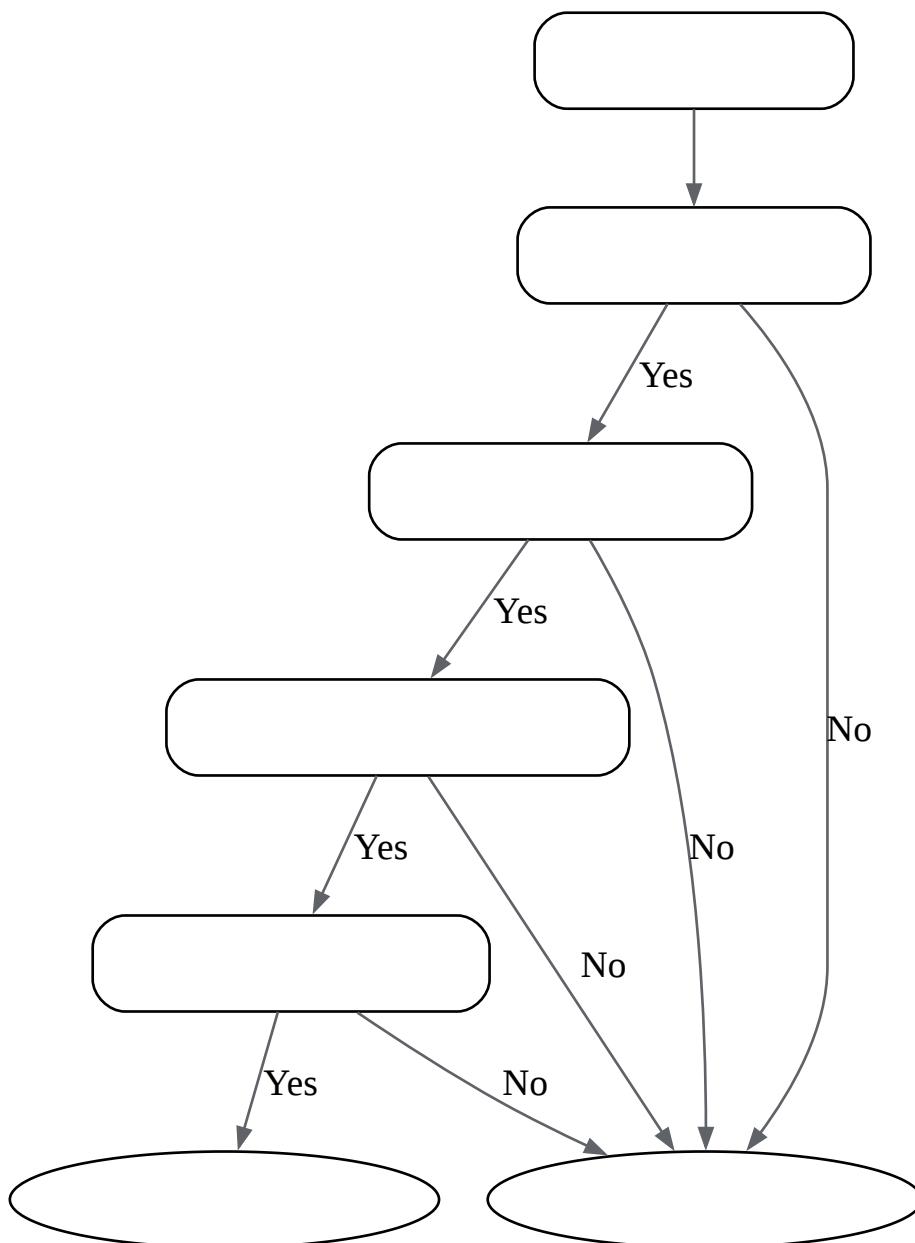
Table 4: Performance in Ring-Opening Metathesis Polymerization (ROMP)

Solvent	Monomer	Catalyst	Reaction Conditions	Result	Reference
Toluene	Cyclooctadiene (COD)	Grubbs II	23 °C, 1h	High MW polymer	[21]
d-Limonene	Cyclooctadiene (COD)	Grubbs II	23 °C, 1h	Lower MW polymer (chain transfer observed)	[21]

Experimental Protocol: Olefin Metathesis in d-Limonene

The following protocol describes a general procedure for the cross-metathesis of natural rubber with d-limonene.[22][23][24]



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